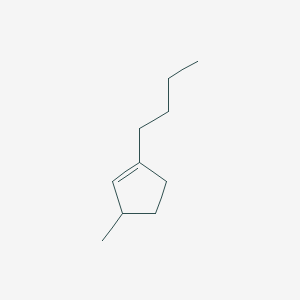
1-Butyl-3-methylcyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methylcyclopentene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. The molecular formula of 1-Butyl-3-methylcyclopentene is C10H18, and it features a five-membered ring with a butyl group and a methyl group attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylcyclopentene can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentene with butyl and methyl groups. This can be achieved through Friedel-Crafts alkylation, where cyclopentene reacts with butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1-Butyl-3-methylcyclopentene typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-3-methylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond can convert 1-Butyl-3-methylcyclopentene to 1-Butyl-3-methylcyclopentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 1-Butyl-3-methylcyclopentane.
Substitution: Halogenated derivatives such as 1-Butyl-3-methylcyclopentyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-Butyl-3-methylcyclopentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of cycloalkenes with biological molecules.
Medicine: Research into potential pharmacological properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-methylcyclopentene involves its interaction with various molecular targets and pathways. The double bond in the cyclopentene ring makes it reactive towards electrophiles and nucleophiles. The compound can participate in addition reactions, where the double bond is broken, and new bonds are formed with other molecules. This reactivity is crucial for its applications in synthesis and research.
Comparación Con Compuestos Similares
Cyclopentene: A simpler cycloalkene with no substituents.
1-Butylcyclopentene: Similar structure but lacks the methyl group.
3-Methylcyclopentene: Similar structure but lacks the butyl group.
Uniqueness: 1-Butyl-3-methylcyclopentene is unique due to the presence of both butyl and methyl groups, which influence its chemical properties and reactivity. The combination of these substituents makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
57497-24-2 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1-butyl-3-methylcyclopentene |
InChI |
InChI=1S/C10H18/c1-3-4-5-10-7-6-9(2)8-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
XZWJSYOVJFWQLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
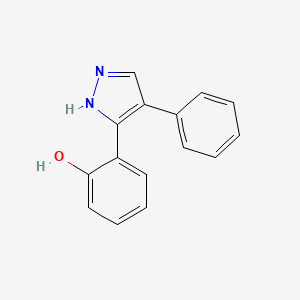
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)

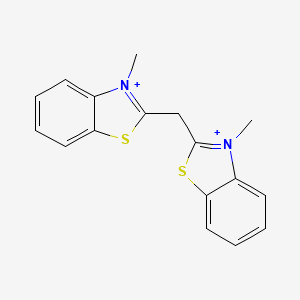

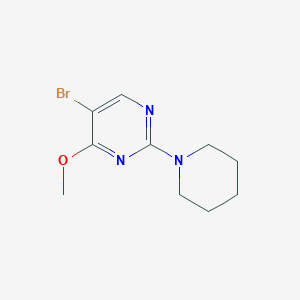
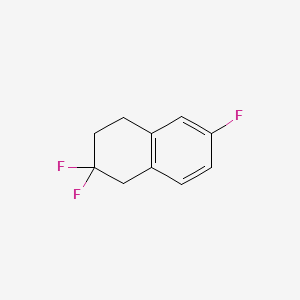
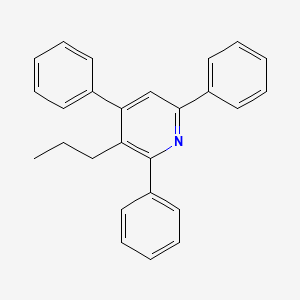
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
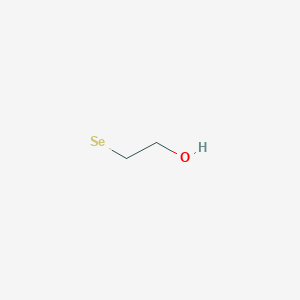
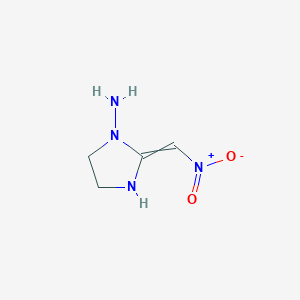
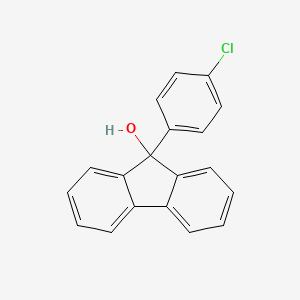
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
